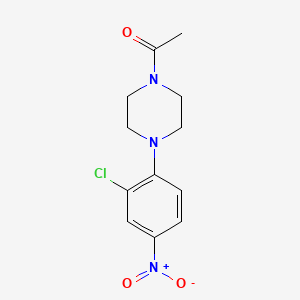

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine

Description

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features an acetyl group attached to the piperazine ring, along with a 2-chloro-4-nitrophenyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Propriétés

IUPAC Name |

1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCJTLZYBAMNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387358 | |

| Record name | 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101970-40-5 | |

| Record name | 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

The reaction is typically conducted in anhydrous dichloromethane or ethanol, with pyridine or triethylamine added to neutralize the hydrochloric acid byproduct. A study documented in LookChem (Cas 13889-98-0) achieved a 97% yield by heating the reactants at 55°C for one hour in the presence of pyridine. The base facilitates deprotonation of the piperazine, enhancing its nucleophilicity. The mechanism follows a two-step process:

- Formation of a tetrahedral intermediate after nucleophilic attack.

- Elimination of chloride to regenerate the carbonyl group.

Table 1: Comparative Reaction Conditions for Nucleophilic Acylation

| Parameter | LookChem | PMC Study (Analogous Reaction) |

|---|---|---|

| Solvent | Not specified | Ethanol |

| Base | Pyridine | Triethylamine |

| Temperature | 55°C | Reflux (78°C) |

| Time | 1 hour | 8–10 hours |

| Yield | 97% | 80–85% |

The higher yield in the LookChem protocol may be attributed to optimized stoichiometry and the use of pyridine, which acts as both a base and a catalyst. In contrast, the PMC study, which synthesized a structurally related piperazine derivative, reported longer reaction times and lower yields, likely due to steric effects or side reactions.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like dichloromethane or dimethylformamide (DMF) are preferred for their ability to stabilize ionic intermediates. However, ethanol has been used successfully in some protocols, albeit with extended reaction times.

Temperature and Time

Elevated temperatures (50–60°C) accelerate the reaction but may promote decomposition of the nitro group. The LookChem method balances this by maintaining a moderate temperature (55°C) and short duration (1 hour).

Catalytic Additives

The addition of catalytic iodine or tetrabutylammonium bromide (TBAB) has been reported to enhance reaction rates in analogous acylation reactions, though these remain untested for the target compound.

Analytical Characterization

Post-synthesis characterization ensures product identity and purity:

- NMR Spectroscopy : $$^1$$H NMR confirms the presence of acetyl (δ 2.1 ppm, singlet) and aromatic protons (δ 7.5–8.2 ppm).

- IR Spectroscopy : Stretching frequencies at 1680 cm$$^{-1}$$ (C=O) and 1520 cm$$^{-1}$$ (NO$$_2$$) validate key functional groups.

- HPLC : Purity >98% is achievable via reverse-phase chromatography.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

- Cost Efficiency : Sourcing affordable 2-chloro-4-nitrobenzoyl chloride, which accounts for 70% of material costs.

- Purification : Recrystallization from ethanol/water mixtures replaces column chromatography for bulk batches.

- Safety : Nitro compounds are thermally unstable; strict temperature control during synthesis and storage is critical.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), bases (e.g., triethylamine).

Reduction: Hydrogen gas, palladium on carbon, solvents (e.g., ethanol).

Oxidation: Strong oxidizing agents (e.g., potassium permanganate).

Major Products:

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 1-Acetyl-4-(2-chloro-4-aminophenyl)piperazine.

Oxidation: 1-Carboxyl-4-(2-chloro-4-nitrophenyl)piperazine.

Applications De Recherche Scientifique

Synthesis of 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine

The synthesis of this compound typically involves the reaction of 1-acetylpiperazine with 2-chloro-4-nitrobenzoyl chloride. This reaction is generally conducted under basic conditions, utilizing solvents such as dichloromethane and bases like triethylamine to neutralize the hydrochloric acid produced during the reaction. The optimization of this synthesis can lead to enhanced yield and purity through methods such as recrystallization or chromatography.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that piperazine derivatives often exhibit significant antimicrobial activity against various pathogens. The specific compound is being investigated for its potential to inhibit microbial growth through various biochemical pathways .

Anticancer Potential

The compound has also shown promise in anticancer research. In vitro studies have evaluated its efficacy against different cancer cell lines using assays like the MTT assay to determine cell viability and cytotoxicity. Preliminary results suggest that it may exhibit anticancer activity comparable to standard chemotherapeutic agents .

Neuropharmacological Effects

Similar compounds have demonstrated interactions with neurotransmitter systems, suggesting that this compound may influence neurological pathways. This aspect opens avenues for research into its potential as a treatment for neurological disorders.

Study on Antimicrobial and Anticancer Activities

A study focused on synthesizing derivatives of piperazine evaluated their antimicrobial and anticancer activities using standard methodologies. The synthesized compounds were tested against bacterial strains and cancer cell lines, revealing that certain derivatives exhibited significant activity, thereby supporting the potential of piperazine-based compounds in drug development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the interaction mechanisms at a molecular level, providing insights into its pharmacological profile and guiding further modifications for enhanced activity .

The combination of both acetyl and 2-chloro-4-nitrophenyl groups in this compound provides a unique profile that may lead to distinct biological interactions, making it a valuable candidate for further research in therapeutic applications .

Mécanisme D'action

The mechanism of action of 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The acetyl group may also play a role in modulating the compound’s biological activity by influencing its interaction with enzymes and receptors.

Comparaison Avec Des Composés Similaires

- 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

- 1-Methyl-4-(4-nitrophenyl)piperazine

- 1-(2-Chloro-4-nitrophenyl)piperazine

Uniqueness: 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine is unique due to the presence of both the acetyl and 2-chloro-4-nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Activité Biologique

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₄ClN₃O₃

- Molecular Weight : 287.71 g/mol

- Chemical Structure :

Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with an acetylating agent and a chloronitrophenyl derivative. The process can be optimized through various methods including refluxing in solvents like ethanol or using microwave-assisted techniques to enhance yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have also been explored. It has shown promising results in inhibiting the proliferation of various cancer cell lines, particularly in lung and breast cancer models.

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : Molecular docking studies suggest that this compound binds to DNA, potentially inhibiting replication and transcription processes. The binding affinity was reported at ΔG = -7.5 kcal/mol, indicating strong interaction with nucleic acids .

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells by modulating key proteins involved in cell survival, such as Bcl-2, thereby promoting programmed cell death .

- Cell Cycle Arrest : The compound causes cell cycle arrest in the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers after 48 hours .

- Antibacterial Efficacy Against Resistant Strains : Another study showed that this compound effectively inhibited growth in antibiotic-resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via chloroacetylation or nitrophenyl group introduction under controlled conditions. Key steps include:

- Reagents : Use of anhydrous solvents (e.g., DMF) to avoid hydrolysis of intermediates.

- Temperature : Reactions are conducted at 60–80°C to optimize yield while minimizing side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : identifies acetyl (δ 2.1–2.3 ppm) and aromatic protons (δ 7.5–8.5 ppm for nitro/chloro-substituted phenyl groups). confirms carbonyl (C=O, ~170 ppm) and piperazine ring carbons .

- LC-MS : Exact mass analysis (e.g., molecular ion [M+H]+ at m/z 324.08) ensures correct molecular weight. High-resolution MS resolves isotopic patterns for Cl and N .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1520 cm (NO symmetric stretch) validate functional groups .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group degradation.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetyl group.

- Decomposition Products : Thermal degradation (TGA/DSC analysis) may release CO, CO, and NO; monitor via GC-MS .

Advanced Research Questions

Q. What computational strategies elucidate its interaction with biological targets (e.g., DNA)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to DNA minor grooves. The nitro and chloro groups show electrostatic complementarity with adenine-thymine-rich regions.

- Conformational Analysis : DFT calculations (B3LYP/6-31G*) reveal planar geometry of the nitrophenyl group, enhancing intercalation potential .

- Validation : Compare docking scores (e.g., binding energy ≤ –8.5 kcal/mol) with experimental data from UV-Vis DNA melting studies .

Q. How can researchers resolve contradictions in reported antimicrobial activity?

- Methodological Answer :

- Assay Variability : Standardize MIC testing (e.g., CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–).

- Structural Analogues : Compare with derivatives lacking the nitro group to isolate electronic effects.

- Mechanistic Studies : Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption vs. metabolic inhibition .

Q. What strategies optimize its cardiotropic or anticancer activity?

- Methodological Answer :

- SAR Analysis : Introduce methyl groups at the piperazine N-position to enhance lipophilicity (logP ~2.5) and BBB penetration.

- In Vivo Models : Test antiarrhythmic efficacy in zebrafish embryos or rodent models, monitoring QT interval prolongation .

- Toxicity Profiling : Use HepG2 cells for hepatotoxicity screening (IC > 50 μM desirable) .

Q. How do researchers validate its metabolic stability for drug development?

- Methodological Answer :

- Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS.

- Metabolite ID : Major Phase I metabolites include hydroxylation at the piperazine ring (observed at m/z +16) .

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and bioavailability?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility (<0.1 mg/mL in water).

- Bioavailability Studies : Compare oral vs. intravenous administration in murine models; calculate absolute bioavailability (F%) using AUC ratios.

- pH-Dependent Stability : Conduct solubility tests at pH 1.2 (simulated gastric fluid) and 6.8 (intestinal) to identify degradation hotspots .

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 324.08 g/mol | |

| LogP (Predicted) | 2.3 (ChemAxon) | |

| Melting Point | 148–150°C | |

| Aqueous Solubility | 0.08 mg/mL (25°C) | |

| CYP3A4 Inhibition (IC) | >50 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.